

Structural Analysis of Lanthionine Ketimine and Its Analogs: A Technical Guide

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Compound of Interest

Compound Name: Lanthionine ketimine

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Abstract

Lanthionine ketimine (LK) and its synthetic analogs, particularly the ethyl ester derivative (LKE), represent a promising class of naturally derived sulfur-containing compounds with significant therapeutic potential for neurodegenerative diseases. This technical guide provides an in-depth analysis of the structure, synthesis, and biological activity of LK and its analogs. It summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes the critical signaling pathways involved in their mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Lanthionine ketimine (LK) is a naturally occurring metabolite found in the mammalian brain, arising from the transsulfuration pathway.^[1] Although historically named a ketimine, LK predominantly exists in the more stable enamine tautomeric form, correctly referred to as lanthionine ketenamine.^[1] LK and its cell-penetrating analog, **lanthionine ketimine** ethyl ester (LKE), have garnered significant interest due to their potent neuroprotective, neurotrophic, and anti-inflammatory properties demonstrated in various preclinical models of neurological disorders, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and stroke.^[1] This guide delves into the structural characteristics, synthesis, and biological evaluation of these compelling molecules.

Physicochemical and Structural Properties

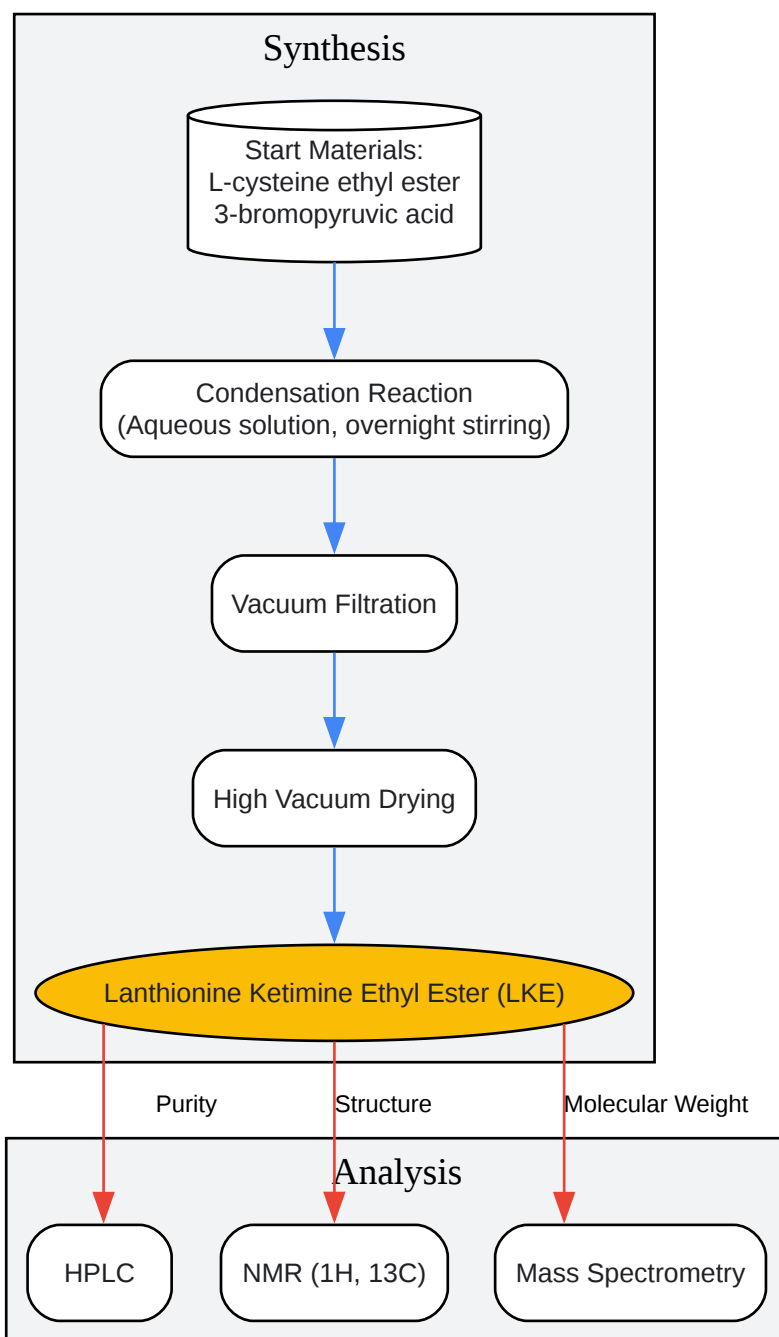
Lanthionine ketimine is a heterocyclic compound with the chemical formula $C_6H_7NO_4S$.^[2] Its structure is characterized by a 1,4-thiazine ring with two carboxylic acid groups. The ethyl ester analog, LKE, is synthesized to improve cell permeability and bioavailability.^[1]

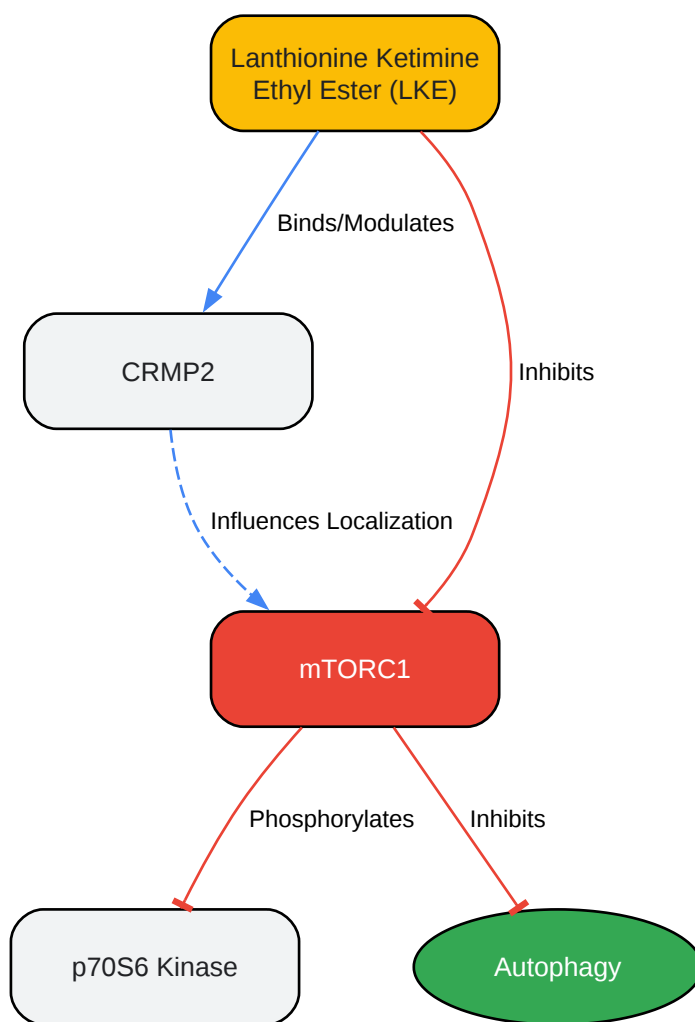
Property	Lanthionine Ketimine (LK)	Lanthionine Ketimine Ethyl Ester (LKE)	Reference(s)
IUPAC Name	3,6-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid	(5R)-5-(ethoxycarbonyl)-3,6-dihydro-2H-1,4-thiazine-3-carboxylic acid	^[2]
Molecular Formula	$C_6H_7NO_4S$	$C_8H_{11}NO_4S$	^[2]
Molar Mass	189.19 g/mol	217.24 g/mol	^[2]
Appearance	White powder	White solid	^[2] ^[3]
Melting Point	160 °C (decomposes)	Not explicitly reported	^[2]
Solubility in Water	30 g/L	Not explicitly reported	^[2]
Tautomerism	Exists primarily as the enamine tautomer	Assumed to also exist as the enamine	^[1]

Synthesis of Lanthionine Ketimine and Analogs

Enzymatic Synthesis of Lanthionine Ketimine

Lanthionine ketimine is endogenously produced via a branch of the transsulfuration pathway. The process involves the enzymatic conversion of L-lanthionine, which is formed from the condensation of two cysteine molecules or one cysteine and one serine molecule, catalyzed by cystathionine- β -synthase (C β S).^[1]^[4] The subsequent transamination of L-lanthionine is catalyzed by glutamine transaminase K (GTK), also known as kynurenine aminotransferase-1 (KAT-1), leading to an α -keto acid that spontaneously cyclizes to form **lanthionine ketimine**.^[1]





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